N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains a thiazole ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is microbial organisms. The compound has been synthesized and investigated for its antimicrobial activity .
Mode of Action
The exact mode of action of This compound It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that thiazole-ring-bearing compounds can activate or stop various biochemical pathways .
Result of Action
The result of the action of This compound is its antimicrobial activity. The compound has shown good antimicrobial activity against eight tested microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi .
Biochemical Analysis
Biochemical Properties
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves non-covalent bonding, which can alter the protein’s conformation and function .
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it can upregulate genes involved in the immune response, enhancing the cell’s ability to combat infections .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific biomolecules, such as enzymes and receptors. This binding can inhibit or activate these molecules, leading to changes in cellular processes. For instance, the compound can inhibit bacterial enzymes by binding to their active sites, preventing them from catalyzing essential reactions . Additionally, it can influence gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, such as liver toxicity and immune suppression . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the compound’s overall effects. The compound can also influence metabolic flux, altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . This localization is essential for the compound’s ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiazole derivatives under specific conditions. One common method involves the use of acyl isothiocyanates, which are known for their reactivity due to the presence of electron-withdrawing groups . The reaction conditions often include the use of solvents like acetic acid and the addition of reagents such as bromine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or furan rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted thiazole or furan derivatives .
Scientific Research Applications
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
N-(thiazol-2-yl)furan-2-carboxamide: A related compound with similar biological activities.
5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide:
Uniqueness
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of a thiazole ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(2)14-11(17)6-9-7-20-13(15-9)16-12(18)10-4-3-5-19-10/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEJIFPMAPTJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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